C7-Thio-N-Phenylacetamide Substitution Confers Distinct Target Engagement Profile Relative to Propylthio-Benzylamino USP28 Inhibitors
The most well-characterized triazolo[4,5-d]pyrimidine analog, compound 19 (propylthio at C7, 4-chlorobenzylamino at C5), inhibited USP28 with an IC50 of 1.10 ± 0.02 μmol/L and a Kd of 40 nmol/L, while showing >100-fold selectivity over USP7 and LSD1 [1]. The target compound (863459-15-8) replaces the C7-propylthio and C5-amine with a thio-N-phenylacetamide chain, a structural divergence that published SAR indicates will profoundly shift both potency and selectivity fingerprints across deubiquitinases and related epigenetic targets [1]. Direct quantitative data for 863459-15-8 against USP28 are not yet publicly available; the differentiation claim rests on documented SAR sensitivity at these exact positions.
| Evidence Dimension | USP28 inhibitory potency (IC50 / Kd) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 19: IC50 = 1.10 ± 0.02 μmol/L; Kd = 40 nmol/L; USP7/LSD1 IC50 >100 μmol/L |
| Quantified Difference | Cannot be calculated; SAR trend predicts distinct profile |
| Conditions | USP28 Ub-AMC fluorogenic assay; biolayer interferometry (BLI) for Kd; selectivity panel vs USP7 and LSD1 |
Why This Matters
If the substitution pattern alters USP28 potency or selectivity relative to compound 19, 863459-15-8 may serve as a differentiated chemical probe for deubiquitinase target validation, directly influencing procurement decisions for USP28-focused screening campaigns.
- [1] Liu, Z.-H. et al. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharm. Sin. B 2019, 10 (8), 1476–1491. View Source
